5'-Benzoyl-4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]
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Overview
Description
5’-Benzoyl-4-(4-ethylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
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Phthalazine: Its rarity stems from the presence of two adjacent nitrogen atoms in the phthalazine ring, which can be constructed from hydrazine—a relatively uncommon amine source in nature .
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Biological Activities: : Phthalazines exhibit diverse pharmacological and biological properties. They serve as the core chemical motifs in several commercially available drugs, including antihistamines, vascular endothelial growth factor receptor (VEGFR) inhibitors, and antihypertensive agents. Additionally, phthalazines are serotonin reuptake inhibitors and play a role in anti-depression therapy .
Preparation Methods
Synthetic Routes:: Several synthetic approaches yield phthalazinones, a class of compounds related to our target. For instance:
Friedel-Crafts Reaction: Starting with 2-(4-isopropylbenzoyl)benzoic acid, hydrazine hydrate reacts to form 4-(4-isopropylphenyl)phthalazin-1(2H)-one.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, the synthesis of related phthalazinones can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation, Reduction, and Substitution: Phthalazinones can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., hydrazine derivatives).
Major Products:: The specific major products formed from these reactions depend on the reaction conditions and substituents present. Further research would provide detailed insights.
Scientific Research Applications
Chemistry and Biology::
Drug Discovery: Phthalazines serve as scaffolds for developing novel drugs due to their diverse activities.
Enzyme Inhibition: They act as p38MAP kinase inhibitors, binders of gamma-aminobutyric acid (GABA) receptors, and cyclooxygenase-2 (COX-2) inhibitors.
Other Applications: Phthalazines are crucial precursors for synthesizing compounds with pharmacological properties, such as phosphodiesterase inhibitors and blood platelet aggregation inhibitors.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related phthalazinones and their unique features would provide valuable insights.
Properties
Molecular Formula |
C36H28N4OS |
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Molecular Weight |
564.7 g/mol |
IUPAC Name |
[4'-(4-ethylphenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]-phenylmethanone |
InChI |
InChI=1S/C36H28N4OS/c1-2-26-22-24-27(25-23-26)33-31-20-12-13-21-32(31)36(39(37-33)29-16-8-4-9-17-29)40(30-18-10-5-11-19-30)38-35(42-36)34(41)28-14-6-3-7-15-28/h3-25H,2H2,1H3 |
InChI Key |
AHMKPHDIUGXMFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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